Carbovir-13C,d2
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Overview
Description
Carbovir-13C,d2 is a labeled analogue of Carbovir, a nucleoside/nucleotide reverse transcriptase inhibitor (NRTI). It is primarily used in scientific research to study the pharmacokinetics and metabolism of Carbovir. The compound is characterized by the incorporation of carbon-13 and deuterium isotopes, which makes it useful for tracing and analytical studies.
Mechanism of Action
- Primary Targets : Carbovir-13C,d2 primarily targets the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .
- It also terminates the elongation of the viral DNA chain during transcription, effectively halting viral replication .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbovir-13C,d2 involves the incorporation of carbon-13 and deuterium isotopes into the molecular structure of CarbovirThe reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the isotopic purity and chemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbovir-13C,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original state or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Carbovir-13C,d2 is extensively used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Carbovir.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of antiviral drugs, particularly for HIV treatment.
Analytical Chemistry: Employed as a standard in mass spectrometry and NMR spectroscopy for tracing and quantification .
Comparison with Similar Compounds
Similar Compounds
Abacavir: Another NRTI used in HIV treatment.
2’-Methyl Carbovir Analogues: Modified versions of Carbovir with enhanced antiviral activity.
Uniqueness
Carbovir-13C,d2 is unique due to its isotopic labeling, which makes it invaluable for detailed pharmacokinetic and metabolic studies. This labeling allows researchers to trace the compound and its metabolites with high precision, providing insights that are not possible with unlabeled compounds .
Properties
IUPAC Name |
2-amino-9-[4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSYCIGJYCVRRK-TTYOAZMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CC(C=C1)N2[13CH]=NC3=C2N=C(NC3=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747289 |
Source
|
Record name | 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-59-0 |
Source
|
Record name | 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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